molecular formula C18H23ClN2O2 B11172159 N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172159
M. Wt: 334.8 g/mol
InChI Key: CKCVVEAGWZLVRC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group, a cyclohexyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the 2-chlorobenzyl group and the cyclohexyl group. The final step involves the formation of the carboxamide group.

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 2-chlorobenzyl halide reacts with the pyrrolidine ring.

    Addition of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: This step typically involves the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or benzyl ketones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme involved in a disease pathway.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: This compound also features a 2-chlorobenzyl group but has different functional groups and a different core structure.

    4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound has a similar 2-chlorobenzyl group but a different heterocyclic core.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23ClN2O2/c19-16-9-5-4-6-13(16)11-20-18(23)14-10-17(22)21(12-14)15-7-2-1-3-8-15/h4-6,9,14-15H,1-3,7-8,10-12H2,(H,20,23)

InChI Key

CKCVVEAGWZLVRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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